N-(4-fluorophenyl)-N'-methylethanediamide
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Overview
Description
N-(4-fluorophenyl)-N’-methylethanediamide is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a methylethanediamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N’-methylethanediamide typically involves the reaction of 4-fluoroaniline with N-methyl-ethanediamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction scheme can be represented as follows:
4-fluoroaniline+N-methyl-ethanediamide→N-(4-fluorophenyl)-N’-methylethanediamide
Industrial Production Methods
In an industrial setting, the production of N-(4-fluorophenyl)-N’-methylethanediamide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Common industrial methods include catalytic hydrogenation and amide coupling reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-N’-methylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents like chlorine or bromine can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of fluorinated oxides.
Reduction: Production of amines.
Substitution: Generation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-N’-methylethanediamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-N’-methylethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to its desired effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N’-methylethanediamide
- N-(4-bromophenyl)-N’-methylethanediamide
- N-(4-methylphenyl)-N’-methylethanediamide
Uniqueness
N-(4-fluorophenyl)-N’-methylethanediamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to its analogs with different substituents (chlorine, bromine, or methyl groups), the fluorinated compound often exhibits enhanced stability, reactivity, and biological activity.
Properties
IUPAC Name |
N'-(4-fluorophenyl)-N-methyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O2/c1-11-8(13)9(14)12-7-4-2-6(10)3-5-7/h2-5H,1H3,(H,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAUYVYMMMGOJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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